molecular formula C17H15NO4 B11525221 (2E)-3-(2-methoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

(2E)-3-(2-methoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid

Cat. No.: B11525221
M. Wt: 297.30 g/mol
InChI Key: UYBMXDQWZICTQY-SDNWHVSQSA-N
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Description

(2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID typically involves the condensation of 2-methoxyphenyl isocyanate with phenylformamide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the enone system can be reduced to form a single bond.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-2-(phenylformamido)prop-2-enoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)-2-(phenylformamido)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure with two methoxy groups on the benzene ring.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a methoxy group.

Uniqueness

(2E)-3-(2-METHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(E)-2-benzamido-3-(2-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H15NO4/c1-22-15-10-6-5-9-13(15)11-14(17(20)21)18-16(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19)(H,20,21)/b14-11+

InChI Key

UYBMXDQWZICTQY-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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